molecular formula C14H11F3O2S B069722 Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 167279-18-7

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No. B069722
M. Wt: 300.3 g/mol
InChI Key: JXIKQBGRJBKOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951794B2

Procedure details

To a solution of ethyl 2-mercaptoacetate (0.88 g, 6.75 mmol) in THF (45 mL) NaH (271 mg, 6.75 mmol, 60% in mineral oil) is added at −10° C. The mixture is stirred at 0° C. for 30 min before a solution of 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal 1.32 g (4.5 mmol) in THF (5 mL) is added. The reaction mixture is stirred at it for 45 min, then treated with 2 N aq. NaOH (2 mL). Stirring is continued for 15 min and the mixture is diluted with water (100 mL) and 1 N aq. NaOH (15 mL). The mixture is extracted with diethyl ether (70 mL). The organic extract is dried over Na2SO4 and evaporated. The crude product is purified by prep. HPLC (Waters Xterra MS18, 75×30 mm, 10 μm, 10 to 95% acetonitrile in water containing 0.5% formic acid) to give 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid ethyl ester (760 mg) as a brownish oil, LC-MS: tR=1.12 min; 1H NMR (CDCl3): δ 7.75-7.72 (m, 1H), 7.42 (s, 5H), 4.39 (q, J=7.0 Hz, 2H), 1.40 (t, J=7.0 Hz, 3H).
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].Cl[C:9]([C:19]([F:22])([F:21])[F:20])=[C:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH:11]=O>C1COCC1.O.[OH-].[Na+]>[CH2:6]([O:5][C:3]([C:2]1[S:1][C:9]([C:19]([F:20])([F:22])[F:21])=[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=1)=[O:4])[CH3:7] |f:4.5|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
SCC(=O)OCC
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
Quantity
1.32 g
Type
reactant
Smiles
ClC(=C(C=O)C1=CC=CC=C1)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at it for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether (70 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by prep

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(=O)C=1SC(=C(C1)C1=CC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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